![molecular formula C9H6Cl2F2O4 B1413341 2,6-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1807037-45-1](/img/structure/B1413341.png)
2,6-Dichloro-4-(difluoromethoxy)mandelic acid
Overview
Description
“2,6-Dichloro-4-(difluoromethoxy)mandelic acid” is a complex organic compound. The name suggests that it contains a mandelic acid backbone, which is a type of alpha hydroxy acid . It also has dichloro and difluoromethoxy substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the mandelic acid) with two chlorine atoms, a difluoromethoxy group, and a carboxylic acid group attached. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, “2,6-Dichloro-4-(difluoromethoxy)mandelic acid” could participate in various chemical reactions. These might include condensation with alcohols to form esters, reduction to alcohols, and reactions with bases to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids are polar and can form hydrogen bonds, so this compound is likely soluble in polar solvents . The presence of halogens might make it denser than other organic compounds .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2,6-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(17-9(12)13)2-5(11)6(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPWXETUWSMIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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